molecular formula C16H14ClFO3 B12993928 Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Cat. No.: B12993928
M. Wt: 308.73 g/mol
InChI Key: KGCDZNYGOHQKOX-UHFFFAOYSA-N
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Description

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The presence of the 2-chloro-4-fluorobenzyl group may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-((2-fluorobenzyl)oxy)benzoate
  • Ethyl 2-chloro-4-((4-fluorobenzyl)oxy)benzoate

Uniqueness

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the specific positioning of the chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. This structural arrangement may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Biological Activity

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzoate moiety linked to a chlorofluorobenzyl group. The chemical formula is C₁₈H₁₈ClF O₃. The structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

  • Hydrolysis : The ester group can be hydrolyzed to release the active benzoic acid derivative, which may participate in biochemical pathways.
  • Enzyme Interaction : The chlorofluorobenzyl group enhances binding affinity to certain enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and enzyme kinetics.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, which may extend to this compound. Its structural analogs have shown varying degrees of inhibition against bacteria such as Bacillus cereus and Staphylococcus aureus .
  • Enzyme Inhibition : The compound is under investigation for its potential as an inhibitor of specific enzymes, including butyrylcholinesterase (BChE). This could have implications for neurodegenerative diseases where cholinesterase activity is a therapeutic target .
  • Pharmacological Potential : As a precursor in drug synthesis, this compound is being studied for its pharmacological properties, particularly in developing new therapeutic agents .

Study on Enzyme Interactions

A study explored the interactions of various benzoate derivatives with BChE, revealing that modifications in the structure significantly affect inhibitory potency. This compound was among the compounds tested, showing promising results in preliminary assays .

Antimicrobial Activity Assessment

In a comparative study, several halogenated benzoates were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced activity against certain bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Biological Activity Comparison of Benzoate Derivatives

Compound NameAntimicrobial Activity (Inhibition Zone mm)BChE Inhibition IC50 (μM)
This compoundTBDTBD
Ethyl 4-((2-fluorobenzyl)oxy)benzoate15 ± 0.5TBD
Ethyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoateTBD2.68 ± 0.28

Note: TBD = To Be Determined based on ongoing research.

Properties

Molecular Formula

C16H14ClFO3

Molecular Weight

308.73 g/mol

IUPAC Name

ethyl 4-[(2-chloro-4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-4-7-14(8-5-11)21-10-12-3-6-13(18)9-15(12)17/h3-9H,2,10H2,1H3

InChI Key

KGCDZNYGOHQKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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